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Compound of Interest

Compound Name: 2-Methyl-5-methoxybenzimidazole

Cat. No.: B1586963

The benzimidazole core, a bicyclic entity formed from the fusion of benzene and imidazole
rings, represents what is often termed a "privileged scaffold" in medicinal chemistry. Its
structural similarity to endogenous purines allows it to interact with a wide array of biological
targets with high affinity. This unique characteristic has cemented the benzimidazole framework
as a cornerstone in the development of therapeutics for a multitude of diseases. Derivatives of
this scaffold have demonstrated a remarkable breadth of pharmacological activities, including
anti-ulcer (e.g., Omeprazole), anthelmintic, antiviral, and, most notably, anticancer properties.
[1] This guide focuses on a specific derivative, 2-Methyl-5-methoxybenzimidazole, providing
a technical overview of its synthesis, characterization, biological context, and potential as a
foundational molecule for further research and development.

Physicochemical and Structural Characteristics

2-Methyl-5-methoxybenzimidazole is a substituted benzimidazole featuring a methyl group at
the 2-position and a methoxy group at the 5-position. These substitutions are critical as they
influence the molecule's steric, electronic, and lipophilic properties, which in turn dictate its
pharmacokinetic profile and target interactions.
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Property Value Source
CAS Number 4887-81-4 [2]
Molecular Formula CoH10N20 [2]
Molecular Weight 162.19 g/mol [2]
Canonical SMILES fClzNCZ:CC(OC):CC:CZN N/A
Purity (Typical) >95% [3]

Synthesis and Characterization

The cornerstone of benzimidazole synthesis is the Phillips-Ladenburg condensation, a reliable
method involving the cyclization of an o-phenylenediamine with a carboxylic acid.[4][5] For 2-
Methyl-5-methoxybenzimidazole, this involves the reaction of 4-methoxy-1,2-
phenylenediamine with acetic acid.

Synthesis Workflow

The synthesis is a one-pot reaction where the diamine and carboxylic acid are heated, typically
in the presence of an acid catalyst, to drive the condensation and subsequent intramolecular
cyclization to form the imidazole ring.
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Caption: Synthesis of 2-Methyl-5-methoxybenzimidazole.

Detailed Synthesis Protocol (Adapted from Analogue
Synthesis)

Disclaimer: This protocol is adapted from the established synthesis of the parent compound, 2-
methyl-1H-benzimidazole, and represents a standard procedure for this class of reaction.
Researchers should perform small-scale trials to optimize conditions.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1586963?utm_src=pdf-body-img
https://www.benchchem.com/product/b1586963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methoxy-
1,2-phenylenediamine (1.0 eq).

» Reagent Addition: Add glacial acetic acid (1.5 to 2.0 eq). If using a mineral acid catalyst, 4M
hydrochloric acid can be used as the reaction medium.

e Heating: Heat the reaction mixture to reflux (typically 100-110°C) for 2-4 hours. The progress
of the reaction should be monitored by Thin Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, carefully pour the acidic mixture into a beaker of
crushed ice.

o Precipitation: Neutralize the solution by slowly adding a 10% sodium hydroxide solution until
the mixture is just alkaline (test with litmus or pH paper). This step precipitates the crude
product.

« |solation: Collect the crude 2-Methyl-5-methoxybenzimidazole by vacuum filtration.

 Purification: Wash the collected solid with ice-cold water. Further purification can be
achieved by recrystallization from an appropriate solvent system, such as an ethanol-water
mixture.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following are standard
techniques and expected results.
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Technique Expected Data / Protocol

Predicted values (DMSO-ds, 400 MHz): 6 ~12.0
(s, 1H, N-H), 6 ~7.4-6.8 (m, 3H, Ar-H), d ~3.8 (s,

1H NMR 3H, O-CHs), 3 ~2.5 (s, 3H, C-CHs). Note: The
N-H proton is broad and may exchange with
D20.

Predicted values (DMSO-ds, 101 MHz): 6 ~155
13C NMR (C=0 region), 6 ~152 (C-OCHs), & ~140-110
(Ar-C), 6 ~55 (O-CHs), d ~14 (C-CHs3).

Characteristic Peaks (KBr, cm~1): ~3400 (N-H
stretch), ~3050 (Ar C-H stretch), ~2950

FT-IR ) )
(Aliphatic C-H stretch), ~1620 (C=N stretch),
~1250 (C-O stretch).
ESI-MS: Calculated for CoH10N20, [M+H]* =
Mass Spec

163.08.

Column: C18 (4.6 x 150 mm, 5 um). Mobile
HPLC Purity Phase: Gradient of Acetonitrile and Water (with
0.1% Formic Acid). Detection: UV at 275 nm.

Biological Activity and Putative Mechanism of
Action

The benzimidazole scaffold is a well-established pharmacophore in oncology. Numerous
derivatives function as potent inhibitors of tubulin polymerization, a mechanism shared with
successful chemotherapeutics like Vinca alkaloids.[2] By binding to the colchicine site on 3-
tubulin, these agents disrupt the dynamic instability of microtubules, which is essential for the
formation of the mitotic spindle.

Proposed Mechanism: Tubulin Polymerization Inhibition

The disruption of microtubule formation triggers the spindle assembly checkpoint, leading to a
prolonged arrest in the M-phase of the cell cycle. If the cell cannot resolve this arrest, it
undergoes mitotic catastrophe, ultimately leading to apoptotic cell death.
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Caption: Putative mechanism of anticancer action.

In Vitro Cytotoxicity of Related Benzimidazoles
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While specific cytotoxicity data for 2-Methyl-5-methoxybenzimidazole is not readily available

in peer-reviewed literature, analysis of closely related derivatives demonstrates the potent

anticancer activity of this structural class. This provides a strong rationale for its investigation

as a potential anticancer agent.

Compound Cell Line Activity (ICso) Reference
Derivative of 5-
Methoxy-2- MDA-MB-231 (Breast
o 24.78 uM
mercaptobenzimidazol  Cancer)
e (14c)
A Benzimidazole
o A549 (Lung Cancer) 15.80 uM
Derivative (se-182)
A Benzimidazole ]
o HepG2 (Liver Cancer)  15.58 uM
Derivative (se-182)
2-methyl-1H- ) ) )
o Brine Shrimp Lethality
benzimidazole (Parent 0.42 pg/mi

(LCs0)
Compound)

Key Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay

This assay provides direct evidence of a compound's ability to interfere with microtubule

formation.

o Reagents: Tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM
MgClz, 0.5 mM EGTA, pH 6.9), GTP, Glycerol.

o Preparation: Prepare a stock solution of 2-Methyl-5-methoxybenzimidazole in DMSO. The

final DMSO concentration in the assay should be <1%.

o Assay Plate: In a 96-well plate, add buffer, GTP (to 1 mM), and the test compound at various

concentrations. Include wells for a positive control (e.g., Nocodazole) and a negative control

(DMSO vehicle).
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e Initiation: Pre-warm the plate to 37°C. Initiate the reaction by adding cold, purified tubulin
protein to each well.

o Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

e Analysis: An increase in absorbance indicates tubulin polymerization. An inhibitory
compound will suppress this increase compared to the DMSO control. Plot absorbance vs.
time to visualize the inhibition of polymerization.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

o Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a
density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

o Compound Treatment: Prepare serial dilutions of 2-Methyl-5-methoxybenzimidazole in the
cell culture medium. Replace the old medium with the medium containing the test
compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

e Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% COz atmosphere.

o MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for another 3-4 hours. Viable cells with active
mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

e Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol
with HCI) to dissolve the formazan crystals.

o Measurement: Read the absorbance at 570 nm using a microplate reader.

o Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability
against compound concentration and use non-linear regression to determine the 1Cso value.

Applications and Future Directions in Drug
Development
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2-Methyl-5-methoxybenzimidazole serves as a valuable chemical scaffold for the
development of novel therapeutics. Its demonstrated potential, inferred from the activity of its
analogues, positions it as a strong candidate for lead optimization programs, particularly in
oncology.

e Structure-Activity Relationship (SAR) Studies: The 2-methyl and 5-methoxy groups are
critical handles for chemical modification. Future work should focus on synthesizing a library
of analogues to explore how modifications at these positions, as well as at the N1 position of
the imidazole ring, affect target potency, selectivity, and ADME (Absorption, Distribution,
Metabolism, and Excretion) properties.

o Target Deconvolution: While tubulin is a highly probable target, the broad activity of
benzimidazoles suggests other potential mechanisms. Kinase inhibition, for example, is
another common mechanism for this class of compounds. Comprehensive target
identification studies would be invaluable.

o Therapeutic Potential: Beyond cancer, the benzimidazole core has shown promise in treating
parasitic infections, fungal diseases, and viral infections. The evaluation of 2-Methyl-5-
methoxybenzimidazole against a broader panel of biological targets is warranted.

By leveraging the established synthetic routes and assay protocols outlined in this guide,
researchers can efficiently explore the full therapeutic potential of this promising molecular
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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